Ene Reaction Diastereoselectivity vs. Evans Auxiliaries
In asymmetric ene reactions of tiglic acid derivatives with triazolinediones (TAD), the 2,2-dimethyloxazolidine auxiliary delivers complete diastereocontrol (a single ene adduct), whereas Evans oxazolidinone auxiliaries exhibit very low diastereoselectivity [1]. This head-to-head comparison underscores the unique ability of the 2,2-dimethyloxazolidine framework to enforce stereochemical fidelity.
| Evidence Dimension | Diastereoselectivity in ene reaction with TAD |
|---|---|
| Target Compound Data | Single diastereomer (100% de) |
| Comparator Or Baseline | Evans oxazolidinone auxiliary |
| Quantified Difference | Complete diastereocontrol vs. very low selectivity |
| Conditions | Ene reactions of tiglic acid derivatives with triazolinediones |
Why This Matters
This translates to higher product purity, simpler purification, and reduced waste in asymmetric synthesis workflows, directly impacting cost and efficiency.
- [1] Adam, W., Pastor, A., Peters, K. (1998). Dramatic Diastereoselectivity Differences in the Asymmetric Ene Reactions of Triazolinediones and Singlet Oxygen with Chiral 2,2-Dimethyloxazolidine Derivatives of Tiglic Acid. European Journal of Organic Chemistry, 1998(3), 501-506. View Source
